Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a methoxypyridine moiety, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 6-methoxypyridine under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the methoxypyridine moiety, which imparts specific chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)12-6-5-7-13(16-12)20-4/h5-7H,8-11H2,1-4H3 |
InChI Key |
UERPGEIDWQLDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)OC |
Origin of Product |
United States |
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